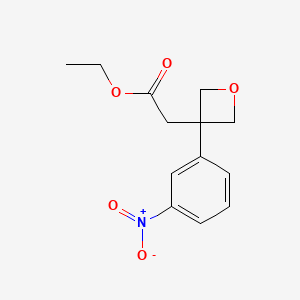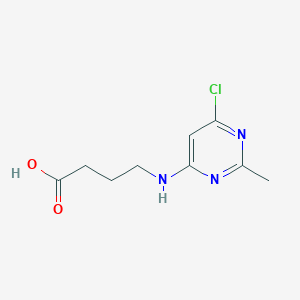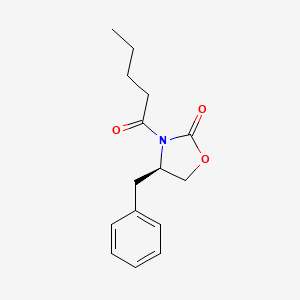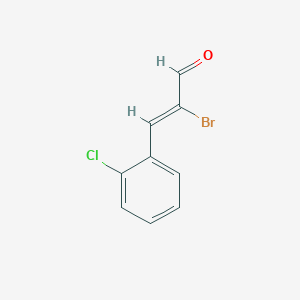![molecular formula C14H13FN2O3S B13348739 4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-73-9](/img/structure/B13348739.png)
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition, particularly for serine proteases.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in certain formulations.
Wirkmechanismus
The compound exerts its effects by irreversibly inhibiting serine proteases. It reacts with the hydroxyl group of the active site serine residue to form a stable sulfonyl enzyme derivative. This inhibition prevents the protease from catalyzing its substrate, effectively blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropylfluorophosphate (DFP): A potent inhibitor with a broader range of enzyme targets but also higher toxicity.
Uniqueness
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile option for various research applications .
Eigenschaften
CAS-Nummer |
19188-73-9 |
|---|---|
Molekularformel |
C14H13FN2O3S |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
4-[[2-(4-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-7-5-12(6-8-13)17-14(18)9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H,17,18) |
InChI-Schlüssel |
JBKZOUTUGPGKER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
![Methyl (S)-3-(benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B13348696.png)


![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)



![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
